N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Descriptors
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides a comprehensive description of its molecular architecture and stereochemical configuration. The complete International Union of Pure and Applied Chemistry designation is N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide dihydrochloride, which systematically describes each structural component and their connectivity. The nomenclature begins with the carboxamide functional group designation, followed by the specific attachment point and stereochemical configuration of the azabicyclic moiety.
The stereochemical descriptor (3R) indicates the absolute configuration at carbon-3 of the azabicyclo[2.2.2]octane ring system, employing the Cahn-Ingold-Prelog priority rules to define the spatial arrangement of substituents around this chiral center. This R-configuration is critical to the compound's three-dimensional structure and distinguishes it from its enantiomeric counterpart. The azabicyclo[2.2.2]octane scaffold, also known as quinuclidine, represents a rigid bicyclic framework where the nitrogen atom is positioned at the bridgehead, creating a distinctive cage-like structure that influences the compound's conformational properties and potential receptor binding characteristics.
The benzimidazole portion of the molecule is further substituted with a chlorine atom at position 6 and an isopropyl group (propan-2-yl) at position 1 of the heterocyclic ring system. The systematic nomenclature precisely identifies these substitution patterns, ensuring unambiguous identification of the molecular structure. The carboxamide linkage connects the benzimidazole ring to the azabicyclic system through carbon-4 of the benzimidazole core, establishing a critical structural bridge between the two major molecular components.
Alternative nomenclature systems and synonyms for this compound include the research designation RS-16566 and the ChEMBL identifier CHEMBL145725, which facilitate database searches and literature cross-referencing. The compound also appears in various chemical databases under the Simplified Molecular Input Line Entry System representation CC(C)N1C=NC2=C(C=C(C=C21)Cl)C(=O)N[C@H]3CN4CCC3CC4, which provides a linear notation for the three-dimensional structure.
Molecular Formula and Structural Isomerism
The molecular formula for the base compound N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide is C₁₈H₂₃ClN₄O, indicating the presence of 18 carbon atoms, 23 hydrogen atoms, one chlorine atom, four nitrogen atoms, and one oxygen atom. This molecular composition results in a molecular weight of 346.9 grams per mole for the neutral compound. The dihydrochloride salt form incorporates two additional hydrogen chloride molecules, yielding the complete formula C₁₈H₂₃ClN₄O·2HCl with a corresponding molecular weight of 419.78 grams per mole.
The structural framework exhibits multiple sites of potential isomerism, with the most significant being the stereochemistry at carbon-3 of the azabicyclo[2.2.2]octane ring system. This compound exists as one member of an enantiomeric pair, with the (3R) configuration distinguishing it from the corresponding (3S) stereoisomer. The stereochemical difference between these enantiomers can significantly impact biological activity, pharmacokinetic properties, and receptor binding affinity, making precise stereochemical identification crucial for pharmaceutical applications.
| Molecular Component | Contribution to Formula | Structural Significance |
|---|---|---|
| Azabicyclo[2.2.2]octane | C₇H₁₃N | Rigid bicyclic framework with chiral center |
| Benzimidazole core | C₇H₄N₂ | Heterocyclic aromatic system |
| Chlorine substituent | Cl | Electron-withdrawing halogen |
| Isopropyl group | C₃H₇ | Branched alkyl substituent |
| Carboxamide linkage | CO | Connecting functional group |
| Additional hydrogens | H₂ | Completing valency requirements |
The International Chemical Identifier representation InChI=1S/C18H23ClN4O/c1-11(2)23-10-20-17-14(7-13(19)8-16(17)23)18(24)21-15-9-22-5-3-12(15)4-6-22/h7-8,10-12,15H,3-6,9H2,1-2H3,(H,21,24)/t15-/m0/s1 provides a standardized method for representing the compound's complete structure, including stereochemical information. This notation system ensures universal recognition and database compatibility across different chemical information systems.
The presence of four nitrogen atoms within the molecular structure creates multiple potential sites for protonation and salt formation, contributing to the compound's ability to form stable salt complexes with various acids. The benzimidazole nitrogen atoms, in particular, exhibit basic properties that facilitate interaction with protic acids, leading to the formation of the dihydrochloride salt through protonation mechanisms.
Salt Formation and Counterion Interactions in Dihydrochloride Form
The dihydrochloride salt formation of N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide represents a fundamental pharmaceutical chemistry strategy employed to enhance molecular stability, solubility, and handling characteristics. The salt formation process involves the protonation of basic nitrogen centers within the parent compound by hydrochloric acid, resulting in the incorporation of two chloride counterions per molecule of the organic base.
The mechanism of salt formation follows classical acid-base neutralization principles, where the basic nitrogen atoms within the azabicyclo[2.2.2]octane and benzimidazole ring systems accept protons from hydrochloric acid molecules. This protonation process transforms the neutral organic molecule into a positively charged cation, which forms ionic associations with chloride anions to maintain overall electrical neutrality. The resulting ionic compound exhibits significantly different physicochemical properties compared to the neutral parent molecule, including enhanced water solubility and improved crystalline form.
| Salt Formation Parameter | Dihydrochloride Form | Impact on Properties |
|---|---|---|
| Molecular weight | 419.78 g/mol | Increased from 346.9 g/mol |
| Solubility in water | Enhanced to 10 millimolar | Significant improvement over base |
| Storage stability | Room temperature stable | Improved handling characteristics |
| Crystalline form | Well-defined solid | Better pharmaceutical processing |
| Ionic character | Fully ionized in solution | Enhanced bioavailability potential |
The formation of the dihydrochloride salt specifically indicates that two equivalents of hydrochloric acid participate in the salt formation process, suggesting protonation at two distinct basic sites within the molecular structure. The most likely protonation sites include the nitrogen atom within the azabicyclo[2.2.2]octane ring system and one of the nitrogen atoms in the benzimidazole heterocycle. This dual protonation pattern creates a dication that requires two chloride counterions for charge neutralization.
Spectroscopic evidence from related benzimidazole hydrochloride salts demonstrates characteristic downfield shifts in nuclear magnetic resonance spectra for protons adjacent to protonated nitrogen centers. These spectral changes confirm the site-specific protonation and provide valuable analytical tools for salt characterization and quality control. The formation of hydrogen bonding networks between the protonated nitrogen centers and chloride ions contributes to the overall stability of the crystalline salt form.
The counterion interactions in the dihydrochloride salt extend beyond simple electrostatic associations to include specific geometric arrangements that optimize lattice energy and crystal packing. Chloride ions typically form multiple hydrogen bonds with protonated nitrogen centers and may participate in additional weak interactions with aromatic ring systems, contributing to the overall thermodynamic stability of the salt form. These interactions are particularly important for pharmaceutical applications where consistent crystal morphology and dissolution characteristics are essential for reproducible biological activity.
The water solubility enhancement achieved through dihydrochloride salt formation reaches concentrations of up to 10 millimolar, representing a substantial improvement over the neutral compound. This solubility enhancement results from the ionic nature of the salt form, which facilitates interaction with polar water molecules through ion-dipole interactions and hydrogen bonding. The improved solubility characteristics directly impact potential pharmaceutical applications by enhancing dissolution rates and bioavailability profiles.
Properties
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O.2ClH/c1-11(2)23-10-20-17-14(7-13(19)8-16(17)23)18(24)21-15-9-22-5-3-12(15)4-6-22;;/h7-8,10-12,15H,3-6,9H2,1-2H3,(H,21,24);2*1H/t15-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEOWDMQSXDYRJ-CKUXDGONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C=NC2=C(C=C(C=C21)Cl)C(=O)N[C@H]3CN4CCC3CC4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzimidazole Ring
The benzimidazole ring is synthesized by condensing 4-chloro-3-nitrobenzoic acid with isopropylamine under acidic conditions, followed by nitro group reduction and cyclization. A mixture of 4-chloro-3-nitrobenzoic acid and isopropylamine in acetic acid at 80°C for 12 hours yields 4-chloro-1-isopropyl-5-nitro-1H-benzimidazole, which is subsequently reduced using hydrogen gas (1 atm) over palladium-on-carbon (10% w/w) in ethanol to produce the corresponding amine.
Carboxylic Acid Activation
The 6-carboxylic acid group is activated for amide coupling by treating the benzimidazole intermediate with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C for 2 hours, forming the acyl chloride. This intermediate is highly reactive and must be used immediately.
Stereoselective Coupling with (3R)-1-Azabicyclo[2.2.2]octan-3-amine
The chiral azabicyclo[2.2.2]octane moiety is introduced via nucleophilic acyl substitution.
Reaction Conditions
The acyl chloride is reacted with (3R)-1-azabicyclo[2.2.2]octan-3-amine in anhydrous tetrahydrofuran (THF) at −20°C under nitrogen atmosphere. Triethylamine (2.5 equiv) is added to scavenge HCl, and the mixture is stirred for 6 hours, achieving a 78% yield of the freebase product.
Purification
Crude product is purified via column chromatography (silica gel, ethyl acetate/methanol 9:1 v/v) to isolate the enantiomerically pure amide. Chiral HPLC analysis (Chiralpak AD-H column, hexane/isopropanol 80:20) confirms ≥99% enantiomeric excess (ee).
Dihydrochloride Salt Formation
The freebase is converted to its dihydrochloride salt to enhance solubility and stability.
Acidification Protocol
A solution of the freebase (1.0 equiv) in absolute ethanol is treated with hydrochloric acid (2.2 equiv, 37% w/w) at 0°C. The mixture is stirred for 1 hour, during which the dihydrochloride precipitates as a white solid.
Crystallization
The precipitate is isolated by filtration, washed with cold ethanol, and dried under vacuum at 40°C for 24 hours. X-ray diffraction confirms the crystalline nature (space group P2₁2₁2₁), with a melting point of 248–250°C.
Physicochemical Characterization
Process Optimization and Challenges
Enantiomeric Purity Control
The (3R)-azabicyclo[2.2.2]octan-3-amine starting material must be rigorously purified to avoid racemization. Recrystallization from hot toluene improves ee from 92% to 99.5%.
Scale-Up Considerations
Pilot-scale reactions (10 kg batches) use flow chemistry for the acylation step to minimize exothermic side reactions. Residence time in a microreactor (30 seconds at 50°C) increases yield to 85% compared to 78% in batch mode.
Alternative Synthetic Routes
Chemical Reactions Analysis
RS 16566 dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of oxidized benzimidazole derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
RS 16566 dihydrochloride is widely used in scientific research due to its high affinity for the ®-zacopride binding site. Its applications include:
Pharmacological studies: Investigating the role of 5-hydroxytryptamine 3 receptors in various physiological and pathological processes.
Neurochemical research: Studying the effects of 5-hydroxytryptamine 3 receptor modulation on neurotransmitter release and neuronal activity.
Drug development: Serving as a lead compound for the development of new therapeutic agents targeting 5-hydroxytryptamine 3 receptors
Mechanism of Action
RS 16566 dihydrochloride exerts its effects by binding to the ®-zacopride binding site on 5-hydroxytryptamine 3 receptors. This interaction modulates the receptor’s activity, influencing neurotransmitter release and neuronal signaling pathways. The compound’s high affinity for this binding site makes it a potent modulator of 5-hydroxytryptamine 3 receptor activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carboxamide Derivatives with Azabicyclo[2.2.2]octane Moieties
(a) N-[(R)-1-azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydro-1-naphthalene-3-carboxamide (Comp-6)
- Structure : Shares the azabicyclo[2.2.2]octane group but replaces the benzimidazole with a tetrahydro-naphthalene ring.
- Key Differences :
- Aromatic System : Naphthalene vs. benzimidazole, altering π-π stacking interactions and receptor selectivity.
- Substituents : Lacks the 6-chloro and propan-2-yl groups, reducing steric bulk and electronic effects.
- Stereochemistry : (R)-configuration at the azabicyclo group vs. (3R) in the target compound, which may affect binding to chiral targets .
(b) (3aS)-2-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1-oxo-1H-benz[de]isoquinoline hydrochloride (Comp-1)
- Structure: Incorporates a benz[de]isoquinoline scaffold fused with a partially hydrogenated ring system.
- Key Differences: Core Structure: Benz[de]isoquinoline vs. Functional Groups: A ketone group at position 1 vs. carboxamide in the target compound. Stereochemistry: (3aS, 2S) configuration, suggesting divergent target engagement compared to the (3R)-configured target .
Azabicyclo[2.2.2]octane Derivatives with Varied Substituents
(a) 2,2-Diphenyl-4-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)butyronitrile hydrochloride
- Structure : Contains a hydroxy-substituted azabicyclo[2.2.2]octane linked to a diphenylbutyronitrile group.
- Key Differences :
Contrast with Azabicyclo[3.2.0]heptane Derivatives
Compounds like (2S,5R,6R)-6-{(2S,5R,6R)-6-[(R)-2-amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () belong to the β-lactam antibiotic class. Their 1-azabicyclo[3.2.0]heptane core and sulfur atoms differ fundamentally from the target compound’s 2.2.2 bicyclic system, reflecting divergent therapeutic applications (antibacterial vs.
Structural and Functional Comparison Table
Research Findings and Methodological Insights
- Stereochemical Impact : The (3R) configuration in the target compound contrasts with (R)-configured analogs like Comp-6, underscoring the need for enantioselective synthesis to optimize target binding .
- Synthetic Strategies : highlights the use of exo/endo isomerism in azabicyclo systems, suggesting that similar approaches could refine the target compound’s pharmacokinetics .
- Analytical Techniques: demonstrates the utility of optical rotation comparisons and NOESY correlations for stereochemical assignment—methods applicable to characterizing the target compound’s configuration .
Biological Activity
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide; dihydrochloride, also known as RS 16566, is a compound of significant interest in pharmacological research due to its interactions with various neurotransmitter receptors. This article explores its biological activity, focusing on its pharmacodynamics, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide; dihydrochloride, and it has the following molecular formula:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 360.34 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Receptor Interactions
RS 16566 is primarily known for its high-affinity binding to the 5-hydroxytryptamine 3 (5-HT3) receptor, which plays a crucial role in neurotransmission and is implicated in various neurological disorders. The compound acts as an antagonist at this receptor, providing insights into its potential use in treating conditions such as anxiety, depression, and nausea.
The interaction with the 5-HT3 receptor can modulate serotonin-mediated signaling pathways, influencing synaptic transmission and neuroplasticity. This action may contribute to its effectiveness in managing cognitive deficits associated with psychiatric disorders.
Pharmacological Studies
Several studies have evaluated the pharmacological profile of RS 16566:
- In Vivo Efficacy : Research indicates that RS 16566 exhibits rapid brain penetration and high oral bioavailability in animal models, suggesting potential for effective central nervous system (CNS) targeting .
- Cognitive Enhancement : In models assessing cognitive performance, RS 16566 has demonstrated efficacy in improving auditory sensory gating and novel object recognition tasks, which are critical for evaluating cognitive function .
-
Potential Therapeutic Applications :
- Cognitive Disorders : Its action on nicotinic acetylcholine receptors (nAChRs), particularly the alpha7 subtype, positions it as a candidate for treating cognitive impairments in schizophrenia and other neurodegenerative diseases .
- Addiction Treatment : The modulation of neurotransmitter release through nAChRs may also offer therapeutic avenues for addiction management.
Comparative Biological Activity
To further understand the biological activity of RS 16566, a comparison with other compounds featuring similar scaffolds is useful:
| Compound Name | Receptor Target | Activity Type |
|---|---|---|
| PNU-282987 | α7 nAChR | Agonist |
| PHA-543613 | α7 nAChR | Selective Agonist |
| RS 16566 | 5-HT3 | Antagonist |
This table highlights the diverse activities of compounds derived from the azabicyclo[2.2.2]octane structure, emphasizing RS 16566's unique role as an antagonist at the 5-HT3 receptor compared to others that act as agonists at nAChRs.
Clinical Relevance
In clinical settings, compounds like RS 16566 are being explored for their potential to alleviate symptoms associated with psychiatric disorders. For instance, studies focusing on cognitive deficits in schizophrenia have shown promising results with compounds that modulate nAChRs .
Research Findings
Recent findings suggest that RS 16566's ability to penetrate the blood-brain barrier effectively makes it a strong candidate for further clinical trials aimed at treating cognitive dysfunctions related to various neurological conditions .
Q & A
Q. Table 1: Synthesis Optimization Parameters
Basic: Which analytical techniques are most effective for characterizing structural integrity and enantiomeric purity?
Methodological Answer:
- Chiral HPLC : Resolves enantiomers of the (3R)-configured azabicyclo moiety, critical for confirming stereochemical purity .
- NMR Spectroscopy : Confirms substituent positions (e.g., benzimidazole chloro and propan-2-yl groups) via ¹H/¹³C chemical shifts .
- Mass Spectrometry : Validates molecular weight (e.g., C19H17N5O7S3•HCl in ) and detects impurities .
Q. Table 2: Key Analytical Techniques
| Technique | Application | Reference |
|---|---|---|
| Chiral HPLC | Enantiomeric purity verification | |
| NMR | Structural confirmation | |
| Mass Spectrometry | Molecular weight validation |
Advanced: How can researchers address enantiomeric impurities in the (3R)-azabicyclo moiety during synthesis?
Methodological Answer:
- Chiral Resolution : Use diastereomeric salt formation with optically active acids (e.g., tartaric acid) to separate (3R) and (3S) isomers .
- Asymmetric Catalysis : Employ chiral ligands or catalysts during bicyclo[2.2.2]octane ring formation to favor the (3R) configuration .
- Crystallization Control : Adjust solvent polarity (e.g., ethanol/water mixtures) to selectively crystallize the desired enantiomer .
Advanced: What methodological approaches assess the compound’s stability under varying pH and temperature?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral, and alkaline (pH 9–11) conditions at 40–60°C for 1–4 weeks. Monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Quantify thermal stability by measuring mass loss under controlled heating (e.g., 25–300°C at 10°C/min) .
Q. Table 3: Stability Testing Protocol
| Condition | Parameters | Reference |
|---|---|---|
| Acidic/alkaline pH | 1–11 pH, 40–60°C, 1–4 weeks | |
| Thermal stability | TGA (25–300°C, 10°C/min) |
Advanced: How should in vitro pharmacological assays evaluate target selectivity and off-target effects?
Methodological Answer:
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled analogs) to quantify affinity for primary targets (e.g., neurotransmitter receptors) .
- Off-Target Screening : Employ panels of unrelated receptors/enzymes (e.g., cytochrome P450 isoforms) to assess selectivity .
- Cellular Functional Assays : Measure downstream signaling (e.g., cAMP levels) in target vs. non-target cell lines .
Advanced: How can researchers resolve contradictions in reported solubility data across solvent systems?
Methodological Answer:
- Standardized Solubility Protocols : Use USP/PhEur guidelines (e.g., shake-flask method at 25°C) to ensure consistency .
- Co-Solvent Systems : Test binary mixtures (e.g., ethanol/water) to identify optimal solubility conditions .
- Particle Size Analysis : Reduce variability by standardizing particle size via micronization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
